1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the sulfonyl group. One common method involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings . The reaction conditions often include the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, with optimized reaction times and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of bacterial infections.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The furan ring and sulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURAN-2-YL-1-((FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfonyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H27N3O5S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-(furan-2-ylmethylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27N3O5S/c29-24(20-12-14-28(15-13-20)34(31,32)18-19-7-2-1-3-8-19)27-23-11-5-4-10-22(23)25(30)26-17-21-9-6-16-33-21/h1-11,16,20H,12-15,17-18H2,(H,26,30)(H,27,29) |
InChI Key |
UHIFIZBHNGISPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.